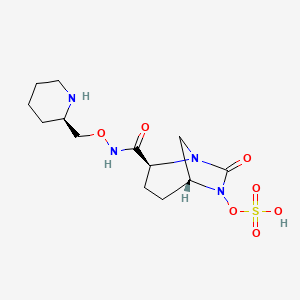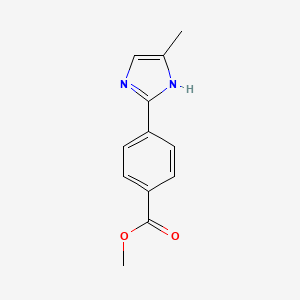
2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an amide linkage to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide typically involves the following steps:
Synthesis of 2-chloro-5-methylpyrimidine: This intermediate can be prepared by the chlorination of 5-methylpyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different benzamide analogs.
Aplicaciones Científicas De Investigación
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in cellular processes.
Interfering with DNA/RNA: The pyrimidine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Modulating Signaling Pathways: It can affect various signaling pathways within cells, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-methylpyrimidine: A precursor in the synthesis of the target compound.
N-methylbenzamide: Another precursor used in the synthesis.
2,4-dichloro-5-methylpyrimidine: A related compound with similar chemical properties.
Uniqueness
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific combination of a pyrimidine ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H13ClN4O |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-16-13(14)18-11(8)17-10-6-4-3-5-9(10)12(19)15-2/h3-7H,1-2H3,(H,15,19)(H,16,17,18) |
Clave InChI |
SNLZBDPWAUJBFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)


![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)


![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
